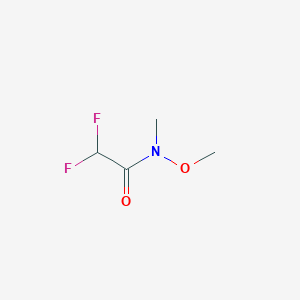

2,2-Difluoro-n-methoxy-n-methylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2-difluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPRFYMJGQMIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597486 | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142492-01-1 | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a critical building block in contemporary medicinal chemistry and materials science. The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive technical overview of the primary synthesis pathway for this valuable intermediate, including a detailed, representative experimental protocol, quantitative data from analogous reactions, and a discussion of the underlying chemical principles.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, prized for their ability to react with organometallic reagents to controllably form ketones and aldehydes.[1][2][3] The synthesis of this compound involves the formation of an amide bond between a difluoroacetyl moiety and N,O-dimethylhydroxylamine. The most direct and industrially relevant pathway utilizes the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This method is favored for its high reactivity and operational simplicity.

Primary Synthesis Pathway: Acylation of N,O-Dimethylhydroxylamine

The core of the synthesis lies in the nucleophilic acyl substitution reaction between 2,2-difluoroacetyl chloride and N,O-dimethylhydroxylamine. A base is required to neutralize the hydrochloride salt of the hydroxylamine derivative and to scavenge the hydrogen chloride generated during the reaction.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a representative procedure can be adapted from well-established methods for the synthesis of Weinreb amides from acyl chlorides. The following protocol is based on analogous preparations and should be considered a starting point for optimization.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Notes |

| 2,2-Difluoroacetyl chloride | 114.48 | Highly reactive, moisture-sensitive |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | Commercially available |

| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | Anhydrous, as a base |

| Dichloromethane (DCM) | 84.93 | Anhydrous, as a solvent |

| 1 M Hydrochloric Acid (HCl) | - | For aqueous workup |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For aqueous workup |

| Brine | - | For aqueous workup |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | For drying |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent and Base Addition: Anhydrous dichloromethane is added to the flask, and the resulting suspension is cooled to 0 °C in an ice bath. Anhydrous triethylamine or pyridine (2.2 equivalents) is then added dropwise, ensuring the temperature remains below 5 °C.

-

Addition of Acyl Chloride: A solution of 2,2-difluoroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the reaction temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Workup: The reaction is quenched by the slow addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data (Based on Analogous Reactions)

The following table summarizes typical yields for the synthesis of various Weinreb amides from their corresponding acyl chlorides, which can serve as an estimate for the synthesis of the title compound.

| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzoyl chloride | Pyridine | DCM | 2 | ~90 |

| Pentenoyl chloride | Triethylamine | DCM | 2 | ~85 |

| Various Nα-protected amino acyl chlorides | DIPEA | DCM | 0.5-1.5 | 80-95 |

Signaling Pathways and Logical Relationships

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free nucleophile, which then attacks the electrophilic carbonyl carbon of the 2,2-difluoroacetyl chloride.

Caption: Simplified mechanism of Weinreb amide formation.

Alternative Synthesis Routes

While the acyl chloride method is the most direct, other methods for Weinreb amide synthesis exist and could be adapted for this compound:

-

From Difluoroacetic Acid: Direct coupling of difluoroacetic acid with N,O-dimethylhydroxylamine using a coupling agent such as carbodiimides (e.g., EDC, DCC), HATU, or by activating the carboxylic acid with reagents like SOCl₂ or (COCl)₂ in situ.

-

From Difluoroacetic Esters: Transamidation of a methyl or ethyl difluoroacetate with N,O-dimethylhydroxylamine, often mediated by a Lewis acid like trimethylaluminum.

Conclusion

The synthesis of this compound via the acylation of N,O-dimethylhydroxylamine with 2,2-difluoroacetyl chloride is a robust and efficient method for producing this key synthetic intermediate. The provided technical guide, including the adapted experimental protocol and mechanistic overview, serves as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the exploration of novel difluorinated compounds with potentially enhanced properties. Careful execution of the experimental procedure and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to 2,2-Difluoro-N-methoxy-N-methylacetamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable intermediate in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in synthetic organic chemistry and pharmaceutical research.

Core Physicochemical Properties

This compound is a fluorinated Weinreb amide that serves as a key building block in the synthesis of complex molecules. The presence of the difluoromethyl group can significantly influence the metabolic stability, lipophilicity, and binding interactions of target compounds.[1]

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 142492-01-1 | [2][3] |

| Molecular Formula | C4H7F2NO2 | [2] |

| Molecular Weight | 139.10 g/mol | [2] |

| Appearance | Clear colorless to yellow or orange to brown liquid | [4] |

Spectroscopic and Physical Data

| Property | Value | Reference |

| Boiling Point | 40 °C @ 0.7 mmHg | [1] |

| Refractive Index (n20/D) | 1.3990 - 1.4050 | [4] |

| Density | Data not available | |

| Solubility | Data not available for specific solvents. General solvent miscibility information suggests it is likely soluble in common organic solvents. | |

| pKa | Data not available |

Synthesis of this compound

A primary route for the synthesis of this compound involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[5] This method is reported to be high-yielding and straightforward to perform.[5]

Experimental Protocol: Condensation Reaction

Materials:

-

2,2-difluoroacetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Anhydrous suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Organic base (e.g., triethylamine, pyridine)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

-

Standard glassware for reaction, workup, and purification

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous organic solvent under an inert atmosphere, add the organic base at a controlled temperature (typically 0 °C).

-

Stir the mixture for a short period to allow for the formation of the free amine.

-

Slowly add 2,2-difluoroacetyl chloride to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: This is a generalized protocol based on the referenced synthetic approach. Specific reaction conditions such as stoichiometry, temperature, and reaction time should be optimized for best results.

Applications in Drug Development and Organic Synthesis

As a Weinreb amide, this compound is a versatile intermediate for the synthesis of ketones. The N-methoxy-N-methylamide group is stable to many nucleophilic reagents, such as Grignard reagents and organolithiums, allowing for the controlled formation of carbon-carbon bonds. The resulting ketone can then be further elaborated into a variety of bioactive molecules. The incorporation of the difluoromethyl moiety is a key strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Currently, there is limited publicly available information on the specific biological activities of this compound itself or detailed signaling pathways it may be involved in. Its primary role is as a synthetic precursor.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role as a synthetic intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. 142492-01-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN120737006A - Preparation method of 2, 2-difluoro-N-methoxy-N-methylacetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,2-Difluoro-N-methoxy-N-methylacetamide. This compound, a valuable intermediate in medicinal chemistry and materials science, is notable for the strategic incorporation of a difluoromethyl group, which can significantly modulate the biological and physical properties of larger molecules. This document details the established synthetic route, summarizes key quantitative data, and provides a generalized experimental protocol for its preparation. While specific experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents predicted data and typical characterization results for analogous compounds to aid researchers in their synthetic and analytical efforts.

Introduction

This compound, also known as a difluoroacetyl Weinreb amide, is a key building block in organic synthesis. The presence of the gem-difluoro functionality can enhance metabolic stability, increase lipophilicity, and alter the binding affinity of derivative compounds, making it an attractive moiety for the design of novel pharmaceuticals and advanced materials.[1] Its structure combines the stability and reactivity of a Weinreb amide with the unique electronic properties of the difluoroacetyl group. This guide serves as a technical resource for researchers utilizing this compound in their work.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central carbonyl group bonded to a difluoromethyl group and a nitrogen atom, which is further substituted with a methyl and a methoxy group.

Table 1: Molecular Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 142492-01-1 | [2][3] |

| Molecular Formula | C₄H₇F₂NO₂ | [2] |

| Molecular Weight | 139.10 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | CN(C(=O)C(F)F)OC | [5] |

| InChI | InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 | [5] |

| Appearance | Clear colorless to yellow or orange to brown liquid | [4] |

| Refractive Index (@ 20°C) | 1.3990-1.4050 | [4] |

| Purity (by GC) | ≥94.0% | [4] |

Synthesis

The primary and most direct route for the synthesis of this compound is through a Weinreb amide synthesis. This involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Synthetic Pathway

The logical flow of the synthesis can be visualized as a two-step process, starting from 2,2-difluoroacetic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on standard Weinreb amide synthesis procedures and information from related patents. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2,2-Difluoroacetyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride and the anhydrous solvent.

-

Base Addition: The mixture is cooled to 0 °C in an ice bath. The tertiary amine base is then added dropwise, ensuring the temperature remains below 5 °C.

-

Acid Chloride Addition: A solution of 2,2-difluoroacetyl chloride in the anhydrous solvent is added dropwise via the dropping funnel to the stirred suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time (typically 1-10 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.05176 |

| [M+Na]⁺ | 162.03370 |

| [M-H]⁻ | 138.03720 |

| [M]⁺ | 139.04393 |

| Data sourced from PubChem.[5] |

Table 3: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| ¹H | ~ 6.0 - 6.5 | Triplet (t) | J(H,F) ≈ 50-55 Hz | The proton on the difluoromethyl carbon will be a triplet due to coupling with the two fluorine atoms. |

| ~ 3.8 | Singlet (s) | - | Methoxy group protons (O-CH₃). | |

| ~ 3.2 | Singlet (s) | - | N-methyl group protons (N-CH₃). | |

| ¹³C | ~ 160 - 165 | Triplet (t) | J(C,F) ≈ 20-30 Hz | Carbonyl carbon (C=O). |

| ~ 110 - 115 | Triplet (t) | J(C,F) ≈ 240-250 Hz | Difluoromethyl carbon (CHF₂). | |

| ~ 60 - 65 | Singlet (s) | - | Methoxy carbon (O-CH₃). | |

| ~ 30 - 35 | Singlet (s) | - | N-methyl carbon (N-CH₃). | |

| ¹⁹F | ~ -120 to -130 | Doublet (d) | J(F,H) ≈ 50-55 Hz | The two fluorine atoms will appear as a doublet due to coupling with the proton on the same carbon. |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via a Weinreb amide condensation is a reliable and well-established method. This guide provides the essential information for its preparation and characterization, including its molecular properties, a generalized synthetic protocol, and expected analytical data. While a complete set of experimental spectroscopic data is not currently in the public domain, the information provided herein should serve as a valuable resource for researchers working with this compound. Further experimental characterization by researchers is encouraged to enrich the collective understanding of this important molecule.

References

- 1. rsc.org [rsc.org]

- 2. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. PubChemLite - this compound (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]

Spectral Data for 2,2-Difluoro-n-methoxy-n-methylacetamide: A Search for Publicly Available Information

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectral data (NMR, IR, and MS) and specific experimental protocols for 2,2-Difluoro-n-methoxy-n-methylacetamide (CAS RN: 142492-01-1) are not readily accessible. While basic chemical properties are documented, researchers and drug development professionals seeking in-depth analytical characterization will find a notable absence of published experimental spectra.

This guide summarizes the available information and provides general methodologies for the types of spectral analyses requested.

Compound Identification

| Property | Value | Source |

| CAS Registry Number | 142492-01-1 | [1][2] |

| Molecular Formula | C₄H₇F₂NO₂ | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| IUPAC Name | This compound | [3] |

Mass Spectrometry (MS) Data

No experimental mass spectrometry data was found in public literature. However, predicted mass-to-charge ratios (m/z) for various adducts are available, which can be useful for preliminary identification in mass spectrometry analyses.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.05176 |

| [M+Na]⁺ | 162.03370 |

| [M-H]⁻ | 138.03720 |

| [M+NH₄]⁺ | 157.07830 |

| [M+K]⁺ | 178.00764 |

| [M]⁺ | 139.04393 |

| [M]⁻ | 139.04503 |

Data sourced from computational predictions.[4]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

A thorough search did not yield any publicly available experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, or IR spectra for this compound. Commercial suppliers may possess this data as part of their quality control, but it is not typically released in public domains.

Experimental Protocols

Due to the lack of specific published research detailing the analysis of this compound, detailed experimental protocols for its spectral characterization are unavailable. However, generic protocols for obtaining NMR, IR, and MS data for a novel small molecule are provided below as a general guideline for researchers.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent signal.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

The spectral width should be set to cover the expected range for fluorine in organic compounds.

-

An external or internal fluorine-containing reference standard (e.g., CFCl₃) is typically used.

-

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution can be prepared in a suitable transparent solvent (e.g., CCl₄ or CHCl₃) and analyzed in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Data is typically collected in the range of 4000-400 cm⁻¹.

-

General Protocol for Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).

-

Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI).

-

Data Acquisition:

-

For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes to observe different adducts.

-

For GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The compound is then ionized by electron impact.

-

Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

-

Experimental Workflow Visualization

As no specific experimental workflows for the synthesis or analysis of this compound were found, a generalized workflow for the quality control analysis of a synthesized chemical compound is presented below.

Caption: Generalized workflow for the synthesis and analytical characterization of a chemical compound.

References

In-Depth Technical Guide to the Material Safety Data Sheet for 2,2-Difluoro-n-methoxy-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 142492-01-1

This technical guide provides a detailed overview of the material safety data for 2,2-Difluoro-n-methoxy-n-methylacetamide, a fluorinated amide of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical supplier safety data sheets to ensure a comprehensive understanding of its properties and associated hazards.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that a complete, experimentally verified dataset is not publicly available, and some values are predicted.

| Property | Value | Source |

| Molecular Formula | C4H7F2NO2 | |

| Molecular Weight | 139.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 40 - 41 °C at 0.7 mmHg | [1] |

| Melting Point | Not available | |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents. | [3] |

| Refractive Index | Not available | |

| Vapor Pressure | Not available | |

| Flash Point | Not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | GHS Code |

| Acute Oral Toxicity | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols

While specific experimental protocols for the determination of all physical and chemical properties of this compound are not detailed in the available safety data sheets, the following are general methodologies that are typically employed for such measurements.

-

Boiling Point: The boiling point is determined by distillation at reduced pressure (vacuum distillation) due to the compound's likely sensitivity to higher temperatures. The observed temperature at a specific pressure (e.g., 0.7 mmHg) is recorded.

-

Density: The density of the liquid is typically measured using a pycnometer or a digital density meter at a specified temperature.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents and observing for dissolution at room temperature.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Logical Workflows

The following diagrams illustrate logical workflows for handling emergencies and selecting appropriate personal protective equipment when working with this compound.

References

An In-depth Technical Guide to 2,2-Difluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable fluorinated building block in modern organic and medicinal chemistry.

Introduction

This compound, also known as a difluoroacetyl Weinreb amide, is a specialized chemical intermediate that has gained traction in pharmaceutical and materials science research. Its unique structural features, particularly the presence of the difluoromethyl group and the N-methoxy-N-methylamide (Weinreb amide) functionality, impart desirable properties for the synthesis of complex molecules.

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF2H-) serves as a bioisostere for a hydroxyl, thiol, or amino group, and can modulate the acidity of adjacent protons. The Weinreb amide functionality is a well-established method for the synthesis of ketones and aldehydes from carboxylic acid derivatives, as it allows for controlled addition of organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.

This guide will delve into the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Discovery and History

The development of this compound is closely tied to the broader history of Weinreb amides. The Weinreb amide was first reported by Steven M. Weinreb and Steven Nahm in 1981 as a method for the synthesis of ketones from carboxylic acid derivatives. This methodology revolutionized ketone synthesis due to its high yields and chemoselectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 142492-01-1 | [1] |

| Molecular Formula | C4H7F2NO2 | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | Clear colorless to yellow or orange to brown liquid | [2] |

| Boiling Point | 40 °C at 0.7 mmHg | [3] |

| Refractive Index | 1.3990-1.4050 at 20 °C | [2] |

| Purity (Assay by GC) | ≥94.0% | [2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would show signals for the N-methyl and O-methyl groups, and a triplet for the CHF2 proton. |

| ¹³C NMR | Predicted shifts would include signals for the two methyl carbons, the carbonyl carbon, and a triplet for the CHF2 carbon due to C-F coupling. |

| ¹⁹F NMR | A doublet is expected for the two equivalent fluorine atoms, coupled to the proton on the same carbon. |

| Mass Spectrometry (m/z) | [M+H]⁺: 140.05176 |

Experimental Protocols

The synthesis of this compound is achieved through the condensation of an activated difluoroacetic acid derivative with N,O-dimethylhydroxylamine. The following protocol is based on the method described in Chinese patent CN120737006A and general procedures for Weinreb amide synthesis.

5.1. Synthesis of this compound

This procedure involves the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Materials:

-

2,2-difluoroacetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride.

-

Suspension: Anhydrous dichloromethane is added to the flask to create a suspension.

-

Base Addition: The flask is cooled in an ice bath (0 °C), and triethylamine is added dropwise to the suspension with vigorous stirring.

-

Acyl Chloride Addition: A solution of 2,2-difluoroacetyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

5.2. Safety Precautions:

-

2,2-difluoroacetyl chloride is corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood under anhydrous conditions.

-

Triethylamine is a flammable and corrosive liquid.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Chemical Synthesis and Reactivity

6.1. Synthesis Workflow

The synthesis of this compound is a straightforward amidation reaction. The general workflow is depicted below.

6.2. Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of difluoromethyl ketones and aldehydes. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard reagents, organolithium reagents) to form a stable tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the corresponding ketone. Reduction with a hydride source, such as lithium aluminum hydride (LiAlH4), affords the corresponding difluoromethyl aldehyde. This reactivity makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where the introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[4]

Conclusion

This compound is a versatile and valuable reagent for the introduction of the difluoromethyl moiety in organic synthesis. Its straightforward preparation and the reliable reactivity of the Weinreb amide functionality make it an important building block for the development of new pharmaceuticals and advanced materials. The ability to fine-tune molecular properties through the strategic incorporation of fluorine continues to be a major focus in chemical research, and reagents such as this compound are key enablers of this innovation.

References

A Comprehensive Technical Guide to N-methoxy-N-methylacetamide Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive literature review on the synthesis and application of N-methoxy-N-methylacetamide derivatives, commonly known as Weinreb amides. These versatile compounds have emerged as indispensable tools in modern organic synthesis, finding critical applications in the pharmaceutical, agrochemical, and materials science sectors. This document provides a detailed overview of their synthesis, reactivity, and utility, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Introduction to N-methoxy-N-methylacetamide and its Derivatives

N-methoxy-N-methylamides, or Weinreb amides, are a class of amides that have revolutionized the synthesis of ketones and aldehydes.[1][2] The parent compound, N-methoxy-N-methylacetamide, and its derivatives are highly valued for their ability to react with organometallic reagents in a controlled manner, preventing the over-addition that is often a significant side reaction with other acylating agents.[2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[2]

The functionalization of the acetyl group in N-methoxy-N-methylacetamide leads to a diverse range of derivatives that serve as versatile building blocks in the construction of complex molecules. These derivatives, including α-halo, α-aryl, and β-keto variants, offer chemists a powerful toolkit for introducing various functionalities and building carbon skeletons with high precision. Their applications are widespread, from the total synthesis of natural products to the development of novel drug candidates and advanced materials.[3][4] For instance, fluorinated derivatives like 2,2-difluoro-N-methoxy-N-methylacetamide are sought after in medicinal chemistry for their potential to enhance metabolic stability and binding interactions of bioactive compounds.[3]

Synthesis of N-methoxy-N-methylacetamide and its Derivatives

The synthesis of N-methoxy-N-methylacetamide and its derivatives typically involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. A variety of acylating agents and coupling reagents can be employed, allowing for the introduction of diverse substituents on the acetyl backbone.

General Synthesis of Weinreb Amides

A general and widely used method for the preparation of Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5] This method is broadly applicable and provides good to excellent yields of the desired amide.

Caption: General synthesis of Weinreb amides.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-methoxy-N-methylacetamide

This protocol describes the synthesis of the parent N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

-

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, slowly add triethylamine (2.0 eq).

-

Stir the mixture for 10 minutes at 0 °C.

-

Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter and concentrate in vacuo to afford the product.

-

-

Quantitative Data:

-

Yield: 78%

-

Appearance: Colorless liquid

-

¹H NMR (400 MHz, CDCl₃) δ: 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 172.0, 61.1, 32.0, 19.8

-

Protocol 2.2.2: Synthesis of 2-Bromo-N-methoxy-N-methylacetamide

This derivative is a key intermediate for further functionalization.

-

General Synthesis Steps:

-

Bromination: Acetamide is treated with bromine to introduce a bromine atom at the alpha position.

-

N-acylation and Methylation: The resulting bromoacetamide intermediate is reacted with N,O-dimethylhydroxylamine.[6]

-

Protocol 2.2.3: Synthesis of N-methoxy-N-methyl-2-phenylacetamide

This protocol outlines the synthesis of an α-aryl derivative.

-

General Synthesis Method: A common method involves the condensation reaction of phenylacetic acid and N,O-dimethylhydroxylamine.[7]

Key Derivatives and Their Applications

The versatility of the N-methoxy-N-methylacetamide scaffold allows for the synthesis of a wide array of derivatives with tailored properties and applications.

α-Halo Derivatives

α-Halo-N-methoxy-N-methylacetamides, such as the 2-bromo and 2-chloro analogs, are valuable electrophilic building blocks.[6][8] They are precursors to a variety of other derivatives and are used in the synthesis of more complex molecules, including those with biological activity.[6]

α-Aryl Derivatives

α-Aryl-N-methoxy-N-methylacetamides are important intermediates in the synthesis of compounds for drug discovery and development, as well as in the pesticide industry.[7]

Fluorinated Derivatives

Derivatives such as this compound are of particular interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[3]

Chiral Derivatives

The development of chiral N-methoxy-N-methylacetamide derivatives has enabled the diastereoselective synthesis of enantioenriched aldehydes and ketones.[2] These chiral building blocks are crucial in the synthesis of complex, stereochemically defined molecules like natural products. For example, a chiral Weinreb amide was a key intermediate in the total synthesis of Amphidinolides G and H, where it was coupled with an alkyllithium species in 72% yield.[9]

Reactivity and Synthetic Utility

The primary utility of N-methoxy-N-methylacetamide derivatives lies in their predictable and controlled reaction with nucleophiles, particularly organometallic reagents, to form ketones.

Caption: Reaction of a Weinreb amide with an organometallic reagent.

This reactivity has been exploited in numerous total syntheses of natural products and in the preparation of key intermediates for drug discovery programs.

Applications in Drug Development and Agrochemicals

The structural motifs accessible through N-methoxy-N-methylacetamide derivatives are prevalent in many biologically active compounds.

A study on 2-methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide derivatives revealed their fungicidal activities.[10] Structure-activity relationship studies showed that the introduction of specific substituents on the benzylidene ring led to increased fungicidal activity. For example, (E)-2-methoxy-N-methyl-2-[2-(α-methylthio-4-trifluoromethylbenzylideneaminooxymethyl)phenyl]acetamide was found to be highly active against cucumber downy mildew and effective in controlling potato late blight.[10]

While specific IC50 or other quantitative biological activity data for compounds synthesized directly from simple N-methoxy-N-methylacetamide derivatives were not detailed in the reviewed literature, their role as key building blocks for bioactive molecules is well-established.

Data Summary

The following tables summarize the key quantitative data for N-methoxy-N-methylacetamide and some of its derivatives.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-methoxy-N-methylacetamide | C₄H₉NO₂ | 103.12 | Colorless liquid | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | 172.0, 61.1, 32.0, 19.8 |

| 2-Bromo-N-methoxy-N-methylacetamide | C₄H₈BrNO₂ | 182.02 | Not specified | Not available | Not available |

| N-methoxy-N-methyl-2-phenylacetamide | C₁₀H₁₃NO₂ | 179.22 | Colorless to pale yellow solid | Not available | Not available |

Table 2: Synthetic Yields

| Product | Starting Materials | Reaction Type | Yield (%) | Reference |

| N-methoxy-N-methylacetamide | Acetyl chloride, N,O-Dimethylhydroxylamine HCl | Acylation | 78 | - |

| Ketone (from chiral Weinreb amide) | Chiral Weinreb amide, Alkyllithium | Nucleophilic Addition | 72 | [9] |

Conclusion

N-methoxy-N-methylacetamide derivatives are a cornerstone of modern synthetic chemistry, providing a reliable and versatile platform for the synthesis of a vast array of complex molecules. Their unique reactivity profile, coupled with the ever-expanding range of available derivatives, ensures their continued importance in academic research and industrial applications, particularly in the realms of drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis and utility of these valuable compounds, offering researchers the foundational knowledge and practical protocols to leverage their full potential.

References

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 6. Buy 2-Bromo-N-methoxy-N-methylacetamide | 134833-83-3 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 9. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility of 2,2-Difluoro-N-methoxy-N-methylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Difluoro-N-methoxy-N-methylacetamide. Due to the limited availability of specific experimental data in public literature, this document establishes a theoretical framework based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is a fluorinated amide that serves as a versatile building block in organic synthesis. The presence of the difluoromethyl group and the N-methoxy-N-methyl substitution pattern imparts unique electronic and steric properties, influencing its reactivity and physical characteristics, including solubility. These features make it a valuable intermediate in the development of pharmaceuticals and advanced materials, where precise control over solubility is critical for reaction conditions, purification, and formulation.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, with its polar amide group and the electronegative fluorine atoms, alongside nonpolar alkyl groups, suggests a nuanced solubility profile across a range of organic solvents.

Key Structural Features Influencing Solubility:

-

Amide Group (-C(O)N(CH₃)OCH₃): The amide functionality is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar solvents.

-

Difluoromethyl Group (-CF₂H): The two fluorine atoms are highly electronegative, creating a strong dipole. This can enhance interactions with polar solvents.

-

N-methoxy and N-methyl Groups: These small alkyl groups contribute some nonpolar character to the molecule.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is crucial to note that these are expected trends, and experimental verification is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the amide and difluoro groups. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can interact with the polar regions of the molecule. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the oxygen and nitrogen atoms of the amide. |

| Ethanol | Soluble | Similar to methanol, but the larger alkyl chain may slightly decrease solubility compared to methanol. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | A chlorinated solvent with some polarity that can interact with the difluoromethyl group. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent with limited ability to solvate the polar amide group. | |

| Hexane | Insoluble | A nonpolar alkane that will not effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The solid should be visibly present after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached. The shaking ensures good mixing.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Application in Synthesis: A Workflow Example

This compound is a key intermediate in the synthesis of various molecules. The following diagram illustrates a representative synthetic pathway where this compound is utilized, based on the synthesis of the mesoionic insecticide fenmezoditiaz.

Caption: Synthetic Pathway Utilizing a Precursor to this compound.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Difluoromethyl Ketones using 2,2-Difluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups. This document provides a detailed protocol for the synthesis of difluoromethyl ketones, a valuable class of intermediates in drug discovery, utilizing 2,2-Difluoro-N-methoxy-N-methylacetamide.

Contrary to what its name might suggest, this compound does not act as a difluoromethylating agent (a source of a CHF₂ group). Instead, as a Weinreb-Nahm amide, it serves as an efficient difluoroacetylating agent . It reacts with organometallic nucleophiles, such as Grignard or organolithium reagents, to provide difluoromethyl ketones in high yield and with excellent chemoselectivity, avoiding the common issue of over-addition to form tertiary alcohols.[1][2]

Reaction Principle and Mechanism

The Weinreb-Nahm amide functionality is key to the success of this transformation. Upon nucleophilic attack by an organometallic reagent (R-M), a stable six-membered chelated tetrahedral intermediate is formed.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second addition of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides.[1][2]

Reaction Scheme:

R-M + CHF₂-C(=O)N(OCH₃)CH₃ → [Chelated Intermediate] --(H₃O⁺ workup)→ R-C(=O)CHF₂

Data Presentation: Synthesis of Various Difluoromethyl Ketones

The following table summarizes the expected yields for the synthesis of a variety of difluoromethyl ketones using this compound and different Grignard reagents, based on typical efficiencies of Weinreb ketone syntheses.

| Entry | Grignard Reagent (R-MgBr) | Product (R-CO-CHF₂) | Expected Yield (%) |

| 1 | Phenylmagnesium bromide | 2,2-Difluoro-1-phenylethanone | 85-95 |

| 2 | 4-Methoxyphenylmagnesium bromide | 2,2-Difluoro-1-(4-methoxyphenyl)ethanone | 82-92 |

| 3 | 2-Thienylmagnesium bromide | 1-(2,2-Difluoroacetyl)thiophene | 78-88 |

| 4 | Cyclohexylmagnesium bromide | 1-Cyclohexyl-2,2-difluoroethanone | 75-85 |

| 5 | n-Butylmagnesium bromide | 1,1-Difluorohexan-2-one | 80-90 |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of 2,2-difluoro-1-phenylethanone.

Materials and Equipment:

-

Reagents: this compound, Phenylmagnesium bromide (solution in THF), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Diethyl ether or Ethyl acetate.

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes and needles, Low-temperature bath (e.g., dry ice/acetone, -78 °C), Separatory funnel, Rotary evaporator, Standard glassware for extraction and purification, Flash chromatography system.

Experimental Workflow Diagram:

Detailed Procedure:

-

Reaction Setup: A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled. The flask is purged with dry nitrogen gas.

-

Addition of Weinreb Amide: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add a solution of Phenylmagnesium bromide (1.1 eq) in THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After 2 hours, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2-difluoro-1-phenylethanone.

Safety Precautions

-

Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Low-temperature baths should be handled with cryogenic gloves.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The use of this compound as a difluoroacetylating agent provides a reliable and high-yielding method for the synthesis of difluoromethyl ketones. This protocol, leveraging the stability of the Weinreb-Nahm amide intermediate, is broadly applicable to a wide range of organometallic nucleophiles and is a valuable tool for the synthesis of fluorinated building blocks in pharmaceutical and materials science research.

References

Application Notes and Protocols for 2,2-Difluoro-N-methoxy-N-methylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-Difluoro-N-methoxy-N-methylacetamide as a key building block in medicinal chemistry. The primary application highlighted is its use in the synthesis of difluoromethyl ketones, a class of compounds with significant potential as therapeutic agents, particularly as agonists of the GABA-B receptor.

Introduction

This compound is a valuable reagent for the introduction of the difluoromethyl (CF2H) group into organic molecules. The incorporation of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1] Key advantages of this structural motif include increased metabolic stability, enhanced lipophilicity which can improve membrane permeability, and the ability of the C-H bond in the CF2H group to act as a weak hydrogen bond donor, potentially strengthening drug-target interactions.[1] As a Weinreb amide, this compound offers a reliable and high-yielding route to difluoromethyl ketones through reaction with organometallic reagents such as Grignard reagents.

Application: Synthesis of Difluoromethyl Ketone GABA-B Receptor Agonists

A significant application of this compound is in the synthesis of difluoromethyl ketones that act as agonists for the γ-aminobutyric acid type B (GABA-B) receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[2][3] Agonists of this receptor have therapeutic potential in treating conditions such as muscle spasticity, anxiety, and addiction.[2] Difluoromethyl ketones have emerged as a promising class of non-GABA analogue GABA-B agonists.[2][4]

Quantitative Data Summary: Biological Activity of Representative Difluoromethyl Ketone GABA-B Agonists

The following table summarizes the in vitro activity of representative difluoromethyl ketones at the GABA-B receptor. The data is presented to illustrate the potency that can be achieved with this class of compounds.

| Compound ID | Structure | GABA-B EC₅₀ (µM) | Reference |

| 1 | 1-(4-chlorophenyl)-2,2-difluoroethan-1-one | 5.2 | [2][4] |

| 2 | 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one | 2.8 | [4][5] |

| Baclofen | (Standard Agonist) | 0.3 | [2][4] |

Experimental Protocols

Protocol 1: Synthesis of a Representative Difluoromethyl Ketone GABA-B Agonist

This protocol describes the synthesis of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one, a representative difluoromethyl ketone with GABA-B agonist activity, from this compound.

Materials:

-

This compound

-

4-Chlorophenylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 4-chlorophenylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-chlorophenyl)-2,2-difluoroethan-1-one.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. "Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA" by Katherine Kreusel [egrove.olemiss.edu]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. Evaluation of difluoromethyl ketones as agonists of the γ-aminobutyric acid type B (GABAB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

Application Notes and Protocols: 2,2-Difluoro-N-methoxy-N-methylacetamide as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a valuable building block in modern organic synthesis, particularly for the introduction of the difluoroacetyl moiety. The presence of two fluorine atoms on the α-carbon significantly influences the electronic properties of the carbonyl group, enhancing its electrophilicity and modulating the stability of reaction intermediates. This unique reactivity profile makes it an important precursor for the synthesis of difluoromethyl ketones, which are key structural motifs in medicinal chemistry and materials science. The difluoromethyl group is often incorporated into drug candidates to improve their metabolic stability, bioavailability, and binding affinity.

These application notes provide an overview of the synthesis of this compound and detailed protocols for its application in the synthesis of difluoromethyl ketones via reactions with organometallic reagents.

Synthesis of this compound

The preparation of this compound can be achieved through the condensation of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method offers high yields and operational simplicity.[1]

General Reaction Scheme:

Caption: Synthesis of this compound.

Application in the Synthesis of Difluoromethyl Ketones

The primary application of this compound is in the synthesis of difluoromethyl ketones through reaction with organometallic nucleophiles, such as Grignard and organolithium reagents. The Weinreb amide functionality is crucial for this transformation as it forms a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common over-addition that leads to tertiary alcohols. The desired ketone is then liberated upon acidic workup.

General Workflow for Difluoromethyl Ketone Synthesis:

Caption: Workflow for difluoromethyl ketone synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Difluoromethyl Ketone using a Grignard Reagent

This protocol describes a general procedure for the reaction of this compound with an aryl magnesium halide.

Reaction Scheme:

Caption: Synthesis of an aryl difluoromethyl ketone.

Materials:

-

This compound

-

Aryl magnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1 to 1.5 equiv) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl difluoromethyl ketone.

| Entry | Aryl Grignard Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium bromide | 1.2 | 0 to rt | 3 | 85-95 |

| 2 | 4-Methoxyphenylmagnesium bromide | 1.2 | 0 to rt | 3 | 80-90 |

| 3 | 2-Thienylmagnesium bromide | 1.3 | 0 to rt | 4 | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Synthesis of an Aliphatic Difluoromethyl Ketone using an Organolithium Reagent

This protocol outlines a general procedure for the reaction with an alkyl or aryl lithium reagent.

Reaction Scheme:

Caption: Synthesis of an aliphatic/aryl difluoromethyl ketone.

Materials:

-

This compound

-

Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Diethyl ether, Pentane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equiv) in anhydrous THF (approximately 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium Reagent: Add the organolithium reagent (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Warming and Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (note: some aliphatic difluoromethyl ketones can be volatile).

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure difluoromethyl ketone.

| Entry | Organolithium Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-Butyllithium | 1.1 | -78 | 1.5 | 80-90 |

| 2 | Phenyllithium | 1.1 | -78 | 1 | 85-95 |

| 3 | sec-Butyllithium | 1.1 | -78 | 2 | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Safety Considerations

-

Moisture Sensitivity: Organometallic reagents are highly sensitive to moisture and air. All reactions must be conducted under strictly anhydrous conditions using an inert atmosphere.

-

Temperature Control: Maintaining low temperatures, especially with highly reactive organolithium reagents, is critical to prevent side reactions and decomposition of the tetrahedral intermediate.

-

Reagent Quality: The quality and accurate titration of the organometallic reagent are essential for achieving high yields and reproducibility.

-

Safety: this compound and organometallic reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organolithium reagents, particularly tert-butyllithium, are pyrophoric and require careful handling.

Conclusion

This compound is a highly effective reagent for the synthesis of difluoromethyl ketones. Its utility stems from the stable intermediate formed upon reaction with organometallic reagents, which allows for clean and high-yielding conversions. The protocols provided herein offer a general framework for the application of this versatile building block in the synthesis of a wide range of difluoromethylated compounds, which are of significant interest in pharmaceutical and materials research.

References

Application Notes and Protocols for Reactions Involving 2,2-Difluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals